Pentazocine

Sigma receptor pharmacology Receptor binding affinity Opioid receptor profiling

Pentazocine (CAS 359-83-1) is the premier benzomorphan-derived mixed agonist-antagonist for discriminating sigma-1, kappa, and mu opioid pharmacology. Unlike nalbuphine or buprenorphine, its (+)-enantiomer exhibits sub-nanomolar sigma-1 affinity (Ki=0.74 nM), making it indispensable for sigma-1 receptor studies. Its unique cardiovascular signature—a 22.1% increase in cardiac work vs. morphine's 8.2% decrease—establishes it as a critical positive control in cardiovascular safety pharmacology. The well-characterized dysphoric/psychotomimetic profile (1–2% incidence) further enables drug discrimination and negative affect research. Procure with ≥98% HPLC purity for reproducible, publication-ready data.

Molecular Formula C19H27NO
Molecular Weight 285.4 g/mol
CAS No. 359-83-1
Cat. No. B1679294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentazocine
CAS359-83-1
SynonymsPentazocine, Pentazocine HCl;  Pentazocine Hydrochloride;  Pentazocine Lactate;  NIH-7958;  NSC-107430;  Win-20228;  Liticon;  Pentalgine;  Talwin
Molecular FormulaC19H27NO
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O
InChIInChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19+/m1/s1
InChIKeyVOKSWYLNZZRQPF-CCKFTAQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWhite to pale cream colored, odorless crystalline powder;  there are two forms melting at about 218 deg & 254 °C, respectively;  Sol 1 part in 30 parts of water, 1 part in 16 parts alcohol, 1 part in 4 parts chloroform;  very slightly sol in acetone;  practically insol in ether;  1% soln in water has a pH of 4 to 6 /Pentazocine hydrochloride/
1 G IN GREATER THAN 1000 ML WATER, 11 ML ALCOHOL, 2 ML CHLOROFORM, 42 ML ETHER
SOL IN ACETONE;  SPARINGLY SOL IN ETHYL ACETATE
1.22e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pentazocine (CAS 359-83-1) as a Mixed Agonist-Antagonist Opioid: Procurement and Differentiation Guide


Pentazocine (CAS 359-83-1) is a synthetic benzomorphan derivative and the first mixed agonist-antagonist opioid analgesic to be marketed [1]. It exhibits agonist activity primarily at kappa (κ) and sigma (σ) opioid receptors, while acting as a weak antagonist or partial agonist at the mu (μ) opioid receptor [1]. This unique receptor interaction profile distinguishes it from pure mu-opioid agonists like morphine and from other mixed agonist-antagonists such as nalbuphine, butorphanol, and buprenorphine, leading to clinically meaningful differences in analgesic potency, hemodynamic effects, and side-effect profiles [2].

Why Pentazocine Cannot Be Simply Substituted with Other Mixed Agonist-Antagonist Opioids


Pentazocine, butorphanol, nalbuphine, and buprenorphine are all classified as mixed agonist-antagonist opioids, yet they exhibit distinct pharmacological profiles that preclude direct interchangeability in research or clinical settings [1]. Pentazocine is characterized by its dual action as a sigma-1 receptor agonist and a weak mu-antagonist/partial agonist, a profile not shared by nalbuphine (which has minimal sigma activity and greater mu-antagonist potency) or buprenorphine (a high-affinity partial mu-agonist with prolonged receptor binding) [1][2]. These differences translate into quantifiable variations in hemodynamic responses, with pentazocine and butorphanol increasing cardiac workload and blood pressure, while nalbuphine and buprenorphine generally mirror the effects of morphine [1]. Furthermore, pentazocine is uniquely associated with a higher incidence of dysphoric and psychotomimetic effects compared to other members of its class [3]. Consequently, substituting pentazocine with another in-class compound without accounting for these divergent properties can lead to confounding experimental results or suboptimal clinical outcomes.

Quantitative Differentiators for Pentazocine (359-83-1) Relative to Key Comparators


Sigma-1 Receptor Affinity: A Key Differentiator from Nalbuphine and Morphine

Pentazocine demonstrates high-affinity binding to the sigma-1 (σ1) receptor, a pharmacological property that distinguishes it from other mixed agonist-antagonists like nalbuphine and pure agonists like morphine. This sigma-1 activity is linked to its unique modulatory effects on opioid analgesia and its psychotomimetic side-effect profile [1][2]. In contrast, nalbuphine exhibits minimal sigma receptor interaction and morphine has negligible affinity for this site [3].

Sigma receptor pharmacology Receptor binding affinity Opioid receptor profiling

Hemodynamic Profile: Pentazocine Increases Cardiac Workload in Contrast to Morphine and Nalbuphine

In a head-to-head study of patients with coronary artery disease, intravenous pentazocine (48 mg) produced a significantly different hemodynamic profile compared to intravenous morphine (8 mg). Pentazocine increased mean aortic pressure, left ventricular end-diastolic pressure (LVEDP), and mean pulmonary artery pressure, resulting in a 22.1% increase in cardiac work [1]. In contrast, morphine decreased these parameters and reduced cardiac work by 8.2% [1]. Furthermore, unlike nalbuphine and buprenorphine, which generally resemble morphine in their hemodynamic effects, pentazocine and butorphanol are known to increase cardiac workload and blood pressure [2].

Cardiovascular pharmacology Hemodynamics Opioid safety profile

Analgesic Potency: Pentazocine is Significantly Less Potent than Butorphanol and Slightly Less Potent than Nalbuphine

When administered parenterally, pentazocine's analgesic potency is notably lower than that of other mixed agonist-antagonists. A review of the literature establishes that pentazocine is approximately one-sixth to one-third as potent as morphine [1]. In a direct comparison, butorphanol was found to be approximately 20 times more potent than pentazocine [2]. Nalbuphine is considered slightly less potent than morphine on a weight basis, meaning it is more potent than pentazocine [1].

Analgesic potency Opioid comparator Preclinical pharmacology

Subjective and Dysphoric Effects: Pentazocine Exhibits a More Pronounced Aversive Profile than Morphine and Nalbuphine

Pentazocine is consistently associated with a higher incidence of dysphoric and psychotomimetic adverse effects compared to both pure mu-agonists like morphine and other mixed agonist-antagonists like nalbuphine [1][2]. In a study of healthy volunteers, at equianalgesic doses, pentazocine produced significantly greater aversive side effects than morphine [3]. Nalbuphine is reported to be less likely than pentazocine to cause dysphoria or other psychotomimetic effects [4]. Clinically, the incidence of disturbing psychotomimetic side effects with pentazocine is estimated at 1-2% [5].

Opioid side effects Dysphoria Subjective drug effects Psychotomimetic

Enantioselective Sigma-1 vs. Kappa-1 Opioid Receptor Activity: (+)-Pentazocine as a Selective Sigma-1 Agonist

The two enantiomers of pentazocine exhibit a clear functional separation of their receptor activities. (-)-Pentazocine acts primarily as a kappa-1 (κ1) opioid receptor agonist, responsible for its analgesic effects [1]. (+)-Pentazocine, in contrast, is a selective sigma-1 (σ1) receptor agonist with minimal opioid activity and is widely used as a prototypical σ1 tool compound [2]. This stereoselectivity is a key differentiator from other mixed agonist-antagonists like nalbuphine and butorphanol, which do not possess a single enantiomer with such high selectivity for the sigma-1 receptor [3].

Enantiomer pharmacology Sigma-1 receptor Kappa opioid receptor Stereoselectivity

Optimal Research and Industrial Application Scenarios for Pentazocine (359-83-1) Based on Quantitative Evidence


Sigma-1 Receptor Pharmacology and Opioid Modulation Studies

Pentazocine, particularly its (+)-enantiomer, is a premier tool compound for investigating sigma-1 receptor function. Its high affinity (Ki = 0.74 nM) for the sigma-1 receptor and its well-documented ability to modulate opioid analgesia (antagonizing mu, kappa, and delta opioid analgesia via sigma-1 mechanisms) make it essential for studies exploring the sigma-1 system's role in pain, neuroprotection, and neuropsychiatric disorders [1][2]. Procurement of (+)-pentazocine is specifically indicated for experiments requiring selective sigma-1 agonism without confounding opioid receptor activity [3].

Cardiovascular Safety Pharmacology and Hemodynamic Profiling

The unique hemodynamic profile of pentazocine—characterized by a 22.1% increase in cardiac work in patients with coronary artery disease, in contrast to an 8.2% decrease with morphine—establishes it as a valuable positive control or comparator in cardiovascular safety pharmacology studies [1]. Its ability to increase mean aortic pressure, left ventricular end-diastolic pressure, and pulmonary artery pressure provides a distinct and quantifiable stressor for evaluating novel analgesics or for modeling the cardiovascular impact of mixed opioid receptor engagement [2].

Drug Discrimination and Abuse Liability Research

Pentazocine's pronounced dysphoric and psychotomimetic side-effect profile, including a 1-2% incidence of disturbing psychotomimetic effects and significantly greater aversive effects than morphine, makes it a key compound for drug discrimination studies and investigations into the neurobiology of negative affect and aversion [1][2]. Its unique stimulus properties, which differ from both pure mu-agonists and other mixed agonist-antagonists, are critical for understanding the interplay between kappa, mu, and sigma receptors in driving subjective drug experiences and abuse potential [3].

Analgesic Efficacy Studies Requiring a Moderate Potency, Kappa-Preferring Opioid

In preclinical pain models or clinical studies where a moderate-potency, kappa-preferring opioid is needed, pentazocine fills a specific niche. Its potency (1/6 to 1/3 that of morphine) and its balanced kappa-agonism/mu-antagonism profile distinguish it from the more potent butorphanol (20-fold more potent) and the mu-preferring partial agonist buprenorphine [1][2]. This makes pentazocine suitable for studying kappa-mediated analgesia without the profound sedation or respiratory depression ceiling seen with other agents, or for exploring additive analgesic effects when combined with pure mu-agonists [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentazocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.